molecular formula C20H17NO3 B6326387 4-(4-Cbz-Aminopheny)phenol, 95% CAS No. 1261900-43-9

4-(4-Cbz-Aminopheny)phenol, 95%

Cat. No. B6326387
CAS RN: 1261900-43-9
M. Wt: 319.4 g/mol
InChI Key: XSSONJHGZYDDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cbz-Aminopheny)phenol (95%) is an organic compound belonging to the class of benzophenones. It is a colorless solid with a melting point of about 120-122°C. It is a useful synthetic intermediate for the preparation of a variety of compounds. It is a versatile compound that can be used in a wide range of applications, including organic synthesis, pharmaceuticals, and biochemistry.

Mechanism of Action

The mechanism of action of 4-(4-Cbz-Aminopheny)phenol (95%) is not yet fully understood. However, it is believed to involve the formation of a complex between the 4-hydroxybenzophenone and the 4-chlorobenzene sulfonyl chloride, followed by the formation of a covalent bond between the two molecules. This covalent bond is then broken by the addition of triethylamine, which results in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cbz-Aminopheny)phenol (95%) are not yet fully understood. However, it is believed to be an inhibitor of enzymes involved in the metabolism of certain drugs, such as the cytochrome P450 enzymes. It is also believed to be an inhibitor of certain signaling pathways involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Cbz-Aminopheny)phenol (95%) in laboratory experiments include its high purity, good solubility in a variety of solvents, and its low toxicity. However, it is important to note that it is sensitive to light and heat and should be stored in a cool, dark place.

Future Directions

In the future, 4-(4-Cbz-Aminopheny)phenol (95%) could be used in the development of new drugs and therapies. It could also be used in the synthesis of a variety of heterocyclic compounds and polymers. Additionally, further research could be conducted on its mechanism of action and biochemical and physiological effects. Finally, more research could be done on its potential applications in drug delivery and drug targeting.

Synthesis Methods

4-(4-Cbz-Aminopheny)phenol (95%) can be synthesized by the reaction of 4-hydroxybenzophenone with 4-chlorobenzene sulfonyl chloride in the presence of triethylamine. The reaction proceeds in aqueous medium at room temperature and yields the desired product in good yield.

Scientific Research Applications

4-(4-Cbz-Aminopheny)phenol (95%) has been used in a variety of scientific research applications, such as the synthesis of new compounds, the study of enzyme inhibition, and the development of new drugs. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and quinolines. In addition, it has been used in the synthesis of a variety of polymers and other materials.

properties

IUPAC Name

benzyl N-[4-(4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19-12-8-17(9-13-19)16-6-10-18(11-7-16)21-20(23)24-14-15-4-2-1-3-5-15/h1-13,22H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSONJHGZYDDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[4-(4-hydroxyphenyl)phenyl]carbamate

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